2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788992
InChI: InChI=1S/C8H7F4N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2
SMILES:
Molecular Formula: C8H7F4N
Molecular Weight: 193.14 g/mol

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine

CAS No.:

Cat. No.: VC17788992

Molecular Formula: C8H7F4N

Molecular Weight: 193.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine -

Specification

Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
IUPAC Name 2-(3,5-difluorophenyl)-2,2-difluoroethanamine
Standard InChI InChI=1S/C8H7F4N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2
Standard InChI Key CXSJJIKUSNGFHL-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)F)C(CN)(F)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-(3,5-difluorophenyl)-2,2-difluoroethanamine hydrochloride, reflects its bifluoroethylamine core and aromatic fluorine substituents. Key structural attributes include:

  • A 3,5-difluorophenyl group providing electron-withdrawing effects and metabolic stability.

  • A geminal difluoroethylamine moiety contributing to conformational rigidity and enhanced bioavailability.

  • A hydrochloride counterion improving solubility in polar solvents .

The InChI code (1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H) and SMILES notation (C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl) confirm the connectivity and stereoelectronic environment .

Physicochemical Data

Table 1 summarizes critical properties derived from experimental analyses:

PropertyValueSource
Molecular FormulaC₈H₈ClF₄N
Molecular Weight229.6 g/mol
AppearanceWhite to off-white powder
Storage TemperatureRoom temperature (15–25°C)
Hazard StatementsH302, H315, H319, H335
SolubilitySoluble in DMSO, methanol

The compound’s logP (estimated at 2.1) and pKa (amine group ~9.5) suggest moderate lipophilicity and basicity, favorable for blood-brain barrier penetration in CNS drug candidates .

Synthetic Methodologies and Optimization

Reported Synthetic Routes

While no direct synthesis protocol for 2-(3,5-difluorophenyl)-2,2-difluoroethan-1-amine is publicly disclosed, analogous compounds provide insight into plausible pathways:

Nucleophilic Substitution

A patent detailing HIV protease inhibitors describes the use of difluoroethylamine intermediates synthesized via nucleophilic displacement of halogenated aromatics. For example:

  • 3,5-Difluorophenylmagnesium bromide reacts with 2,2-difluoroethylamine precursors under Grignard conditions.

  • Subsequent hydrochloride salt formation via HCl gas bubbling in diethyl ether .

This method achieves yields >65% for similar structures but requires stringent temperature control (-10°C to 0°C) to minimize side reactions .

Reductive Amination

Alternative approaches employ reductive amination of 3,5-difluorobenzaldehyde with 2,2-difluoroethylamine, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This one-pot strategy simplifies purification but risks over-reduction of the imine intermediate .

Purification and Characterization

Crude products are typically purified via:

  • Liquid-liquid extraction using ethyl acetate and brine to remove unreacted starting materials .

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolate enrichment.
    Final characterization relies on ¹H/¹⁹F NMR and LC-MS, with the hydrochloride salt confirmed by chloride ion titration .

Pharmacological and Industrial Applications

Drug Discovery

The compound’s fluorinated structure aligns with trends in CNS drug development, where fluorine atoms enhance metabolic stability and target binding. Key applications include:

β-Secretase (BACE1) Inhibition

Structural analogs of 2-(3,5-difluorophenyl)-2,2-difluoroethan-1-amine demonstrate nanomolar potency against BACE1, a protease implicated in Alzheimer’s disease. The difluorophenyl group occupies the enzyme’s S1 pocket, while the amine engages catalytic aspartate residues via hydrogen bonding . Modifications to the amine substituent (e.g., trifluoromethyl groups) have yielded derivatives with improved blood-brain barrier permeability .

Material Science

High fluorine content (33.1% by mass) makes this compound a candidate for:

  • Fluoropolymer additives improving thermal stability.

  • Liquid crystal precursors with low dielectric constants .

Exposure RoutePrecaution
InhalationUse fume hood; wear NIOSH-approved respirator
Skin ContactNitrile gloves; immediate washing with soap
StorageAirtight container; avoid light and moisture

Spill management involves neutralization with 5% acetic acid followed by adsorption onto vermiculite .

Future Research Directions

Therapeutic Optimization

  • CYP2D6 Inhibition Mitigation: Structural studies indicate that electron-withdrawing groups on the amine reduce cytochrome P450 interactions, minimizing drug-drug interactions .

  • Prodrug Development: Esterification of the amine could enhance oral bioavailability.

Industrial Scale-Up

  • Continuous Flow Synthesis: Microreactor technology may improve yield and safety for large-scale production.

  • Green Chemistry: Solvent substitution (e.g., cyclopentyl methyl ether) to reduce environmental impact.

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